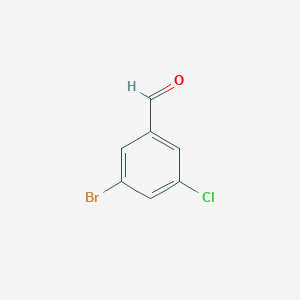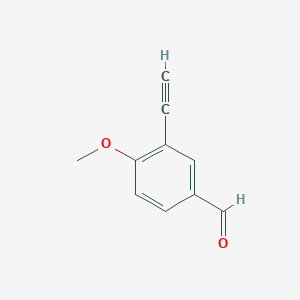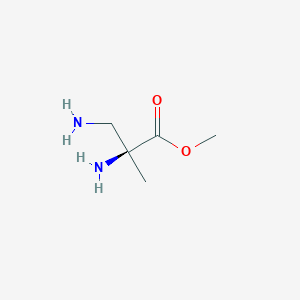![molecular formula C7H4N2O2 B066715 1H-Pyrrolo[3,2-c]pyridine-2,3-dione CAS No. 169037-38-1](/img/structure/B66715.png)
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione derivatives involves several key methods. For instance, the compound has been prepared through three-component reactions leading to the synthesis of pyrrolidine-2,3-dione derivatives. These syntheses are facilitated by reactions between specific pyrroline-2-one derivatives and aliphatic amines, including methylamine and 4-methoxybenzylamine. The structures of the resulting products have been confirmed through 1D NMR, 2D NMR, and high-resolution mass spectrometry (ESI – HRMS) (Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of certain derivatives shows supramolecular aggregation via cooperative H-bonded networks of N–H···N and C–H···O interactions, which dictate the supramolecular architecture (Tamilvendan, Prabhu, Fronczek, & Vembu, 2010).
Applications De Recherche Scientifique
1. Analgesic and Sedative Activity Research
- Summary of Application: This compound has been synthesized as a derivative of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .
- Methods of Application: The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .
- Results: All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
2. Fibroblast Growth Factor Receptor Inhibitors
- Summary of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 .
- Methods of Application: The derivatives were synthesized and their inhibitory activity against FGFR was evaluated .
- Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
3. Blood Glucose Reduction
- Summary of Application: The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The efficacy of the present compounds to reduce the blood glucose was evaluated .
- Results: The compounds were found to be effective in reducing blood glucose, which could be beneficial in conditions such as hyperglycemia, type 1 diabetes, and cardiovascular diseases .
4. Antileishmanial Efficacy
- Summary of Application: A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application: The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy and were evaluated for antileishmanial efficacy .
- Results: The results of the evaluation are not specified in the source .
5. Treatment of Nervous and Immune System Diseases
- Summary of Application: Pyrrolo[3,4-c]pyridines, including 1H-Pyrrolo[3,2-c]pyridine-2,3-dione, have been found to be potentially useful in treating diseases of the nervous and immune systems .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of the evaluation are not specified in the source .
6. TNIK Inhibition
- Summary of Application: In an in-house screening, the 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on Traf2- and Nck-interacting kinase (TNIK) .
- Methods of Application: Several series of compounds were designed and synthesized .
- Results: Some compounds had potent TNIK inhibition with IC50 values lower than 1 nM. Some compounds showed concentration-dependent characteristics of IL-2 inhibition .
7. Antiviral Activity
- Summary of Application: Pyrrolo[3,4-c]pyridines, including 1H-Pyrrolo[3,2-c]pyridine-2,3-dione, have been found to have potential antiviral activities .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of the evaluation are not specified in the source .
8. Antimycobacterial Activity
- Summary of Application: Pyrrolo[3,4-c]pyridines, including 1H-Pyrrolo[3,2-c]pyridine-2,3-dione, have been found to have potential antimycobacterial activities .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of the evaluation are not specified in the source .
Orientations Futures
The future directions of research on 1H-Pyrrolo[3,2-c]pyridine-2,3-dione could involve further exploration of its potential therapeutic applications, particularly in the context of cancer treatment . More studies are needed to fully understand its mechanism of action and to optimize its physical and chemical properties for therapeutic use .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-3-8-2-1-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBCGJJPRSHDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443630 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |
CAS RN |
169037-38-1 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

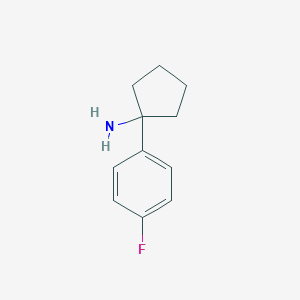
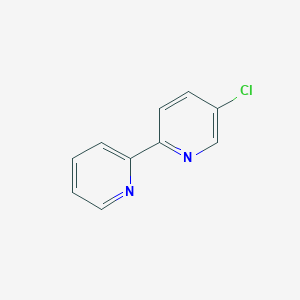
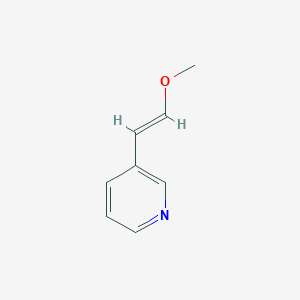
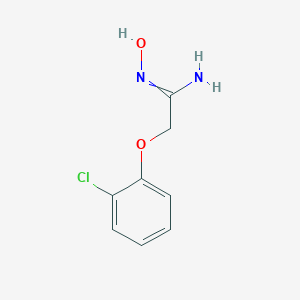
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)

